Cas no 103625-33-8 (3,5,9-Trioxa-4-phosphapentacosan-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[[1-oxo-6-(1-pyrenyl)hexyl]oxy]-, innersalt, 4-oxide, (7R)-)

3,5,9-Trioxa-4-phosphapentacosan-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[[1-oxo-6-(1-pyrenyl)hexyl]oxy]-, innersalt, 4-oxide, (7R)- structure
103625-33-8 structure
Nome del prodotto:3,5,9-Trioxa-4-phosphapentacosan-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[[1-oxo-6-(1-pyrenyl)hexyl]oxy]-, innersalt, 4-oxide, (7R)-
Numero CAS:103625-33-8
MF:C46H68NO8P
MW:794.007795333862
CID:180789
PubChem ID:128427

3,5,9-Trioxa-4-phosphapentacosan-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[[1-oxo-6-(1-pyrenyl)hexyl]oxy]-, innersalt, 4-oxide, (7R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,5,9-Trioxa-4-phosphapentacosan-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[[1-oxo-6-(1-pyrenyl)hexyl]oxy]-, innersalt, 4-oxide, (7R)-
    • 1-HEXADECANOYL-2-(1-PYRENEHEXANOYL)-SN-GLYCERO-3-PHOSPHOCHOLINE
    • 3,5,9-Trioxa-4-phosphapentacosan-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[[1-oxo-6-(1-pyrenyl)hexyl]oxy]-, innersalt, 4-
    • L-ALPHA-PHOSPHATIDYLCHOLINE-BETA-(PYREN-1-YL)HEXANOYL-GAMMA-PALMITOYL
    • 1-palmitoyl-2-(pyren-1-yl)hexanoyl-sn-glycero-3-phosphocholine
    • L-A-PHOSPHATIDYLCHOLINE B-PYREN-1-YL HEX
    • L-A-phosphatidylcholine,B-pyren-1-yl*hexanoyl-gam
    • BETA-PY-C10-HPC
    • L-alpha-Phosphatidylcholinebeta-(pyren-1-yl)hexanoyl-gamma-palmitoyl
    • PPHPC
    • 3-(Hexadecanoyloxy)-2-{[6-(pyren-1-yl)hexanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
    • [(2R)-3-hexadecanoyloxy-2-(6-pyren-1-ylhexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
    • (R)-3-(Palmitoyloxy)-2-((6-(pyren-1-yl)hexanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate
    • 1-Palmitoyl-2-(pyren-1-yl)hexanoyl-3-phosphatidylcholine
    • 103625-33-8
    • DTXSID40908531
    • Inchi: InChI=1S/C46H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-19-25-43(48)52-35-41(36-54-56(50,51)53-34-33-47(2,3)4)55-44(49)26-20-17-18-22-37-27-28-40-30-29-38-23-21-24-39-31-32-42(37)46(40)45(38)39/h21,23-24,27-32,41H,5-20,22,25-26,33-36H2,1-4H3
    • Chiave InChI: YUSSRHTYLXAJFX-UHFFFAOYSA-N
    • Sorrisi: CCCCCCCCCCCCCCCC(OCC(COP(OCC[N+](C)(C)C)(=O)[O-])OC(CCCCCC1C=CC2=C3C4=C(C=C2)C=CC=C4C=CC=13)=O)=O

Proprietà calcolate

  • Massa esatta: 793.46800
  • Massa monoisotopica: 793.468
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 56
  • Conta legami ruotabili: 32
  • Complessità: 1150
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 12.6
  • Superficie polare topologica: 111Ų

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 121.00000
  • LogP: 11.90120

3,5,9-Trioxa-4-phosphapentacosan-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[[1-oxo-6-(1-pyrenyl)hexyl]oxy]-, innersalt, 4-oxide, (7R)- Informazioni sulla sicurezza

  • WGK Germania:3
  • Condizioni di conservazione:−20°C

3,5,9-Trioxa-4-phosphapentacosan-1-aminium,4-hydroxy-N,N,N-trimethyl-10-oxo-7-[[1-oxo-6-(1-pyrenyl)hexyl]oxy]-, innersalt, 4-oxide, (7R)- Prezzodi più >>

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